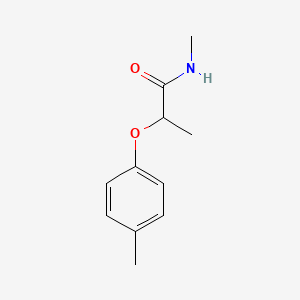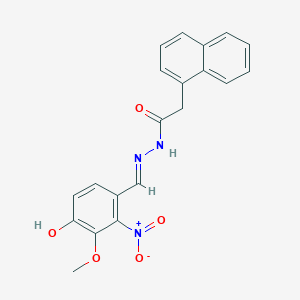![molecular formula C19H21N5O B6058446 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate](/img/structure/B6058446.png)
3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate is a synthetic compound that belongs to the class of pteridinones. This compound has been extensively studied for its potential use in various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate is not fully understood. However, it is believed to work by inhibiting the activity of certain kinases, including the Aurora kinases, which are involved in cell division. By inhibiting these kinases, 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate can help to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate has a range of biochemical and physiological effects. These include the inhibition of cell division, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects make 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate a promising candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate in lab experiments is its high potency and selectivity. This compound has been shown to be highly effective at inhibiting the activity of certain kinases, while having little to no effect on other kinases. This makes it an ideal candidate for studying the role of specific kinases in various cellular processes.
However, one of the limitations of using 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to healthy cells at high concentrations. Therefore, it is important to use this compound at appropriate concentrations and to carefully monitor its effects on cells.
Direcciones Futuras
There are several future directions for the study of 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate. One area of research is the development of new and more potent analogs of this compound. Another area of research is the study of the role of specific kinases in various disease processes, such as cancer and neurodegenerative diseases. Additionally, the potential use of 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate in combination with other drugs for the treatment of cancer is an area of ongoing research.
Métodos De Síntesis
The synthesis of 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate involves the reaction of 2-phenyl-2-(1-piperidinyl)ethanamine with 2,4-dioxo-3,4-dihydropteridine in the presence of trifluoroacetic anhydride. The resulting compound is then purified by recrystallization to obtain 3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate in high yield and purity.
Aplicaciones Científicas De Investigación
3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate has been studied extensively for its potential use in various scientific research applications. One of the primary areas of study has been its potential use as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are often overactive in cancer cells. Inhibiting these kinases can help to slow down or stop the growth of cancer cells.
Propiedades
IUPAC Name |
3-(2-phenyl-2-piperidin-1-ylethyl)pteridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19-17-18(21-10-9-20-17)22-14-24(19)13-16(15-7-3-1-4-8-15)23-11-5-2-6-12-23/h1,3-4,7-10,14,16H,2,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEWZKCMNCDTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CN2C=NC3=NC=CN=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-phenyl-2-piperidin-1-ylethyl)pteridin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6058367.png)
![7-(2-cyclohexylethyl)-2-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6058374.png)
![1-[isopropyl(methyl)amino]-3-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6058377.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B6058385.png)
![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6058403.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B6058414.png)
![ethyl 2-{[(anilinocarbonyl)oxy]imino}-3-oxobutanoate](/img/structure/B6058415.png)
![3-[4-(dimethylamino)phenyl]-2-[(3,4,5-trimethoxybenzoyl)amino]acrylic acid](/img/structure/B6058418.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}propanamide](/img/structure/B6058431.png)
![7-(2-fluorobenzyl)-2-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6058437.png)
![N-({1-[2-(3-pyridinyl)acetyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6058439.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6058444.png)